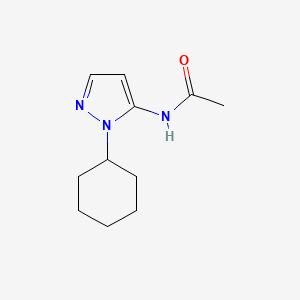

N-(2-cyclohexylpyrazol-3-yl)acetamide

Description

N-(2-Cyclohexylpyrazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring substituted with a cyclohexyl group at the 2-position and an acetamide moiety at the 3-position.

Properties

IUPAC Name |

N-(2-cyclohexylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEVZTKQPUMOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, while 3-ClC₆H₄NH-CO-CCl₃ has one. The planar aryl rings facilitate tight packing via π-π interactions. Comparison: The cyclohexyl group in N-(2-cyclohexylpyrazol-3-yl)acetamide introduces steric bulk, likely disrupting planar stacking and reducing crystallinity. This may result in polymorphic variability or altered solubility compared to aryl-substituted analogs .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, forming intermolecular N–H⋯N hydrogen bonds that stabilize 1D chains.

Key Structural Differences

Amide Bond Formation

- Target Compound : Likely synthesized via coupling of 2-cyclohexylpyrazol-3-amine with acetyl chloride or acetic anhydride, analogous to methods in (EDC-mediated coupling in dichloromethane) .

- N-(p-Tolyl)acetamide Derivatives (): Prepared via condensation of thiazolidinone intermediates with chloroacetyl chloride or substituted amines. For example, 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide derivatives were synthesized using sulfonamide intermediates .

- Benzothiazole Acetamides ():

Utilized chloroacetyl chloride for alkylation, followed by azole substitution (e.g., triazoles, imidazoles) under refluxing DMF .

Reaction Conditions and Yields

Pharmacological and Physicochemical Properties

Anticancer Activity

- Phenoxy Acetamide Derivatives (): Compounds 38–40 (methoxyphenyl-substituted) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells due to quinazoline-sulfonyl motifs enhancing DNA intercalation . Comparison: The cyclohexyl group in the target compound may improve tumor penetration but lacks the sulfonyl moiety linked to high activity in .

Lipophilicity and Bioavailability

- Trifluoromethyl Benzothiazoles (): CF₃ groups enhance metabolic stability and logP (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) .

Antimicrobial Potential

- Benzothiazole-Triazole Hybrids ():

Derivatives with alkoxy chains (e.g., 5a–m) showed MIC values of 2–8 µg/mL against Staphylococcus aureus due to thioether linkages enhancing membrane disruption .- Comparison : The pyrazole core in the target compound may offer distinct binding modes to microbial targets, though activity data is speculative without direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.